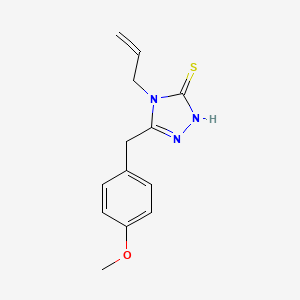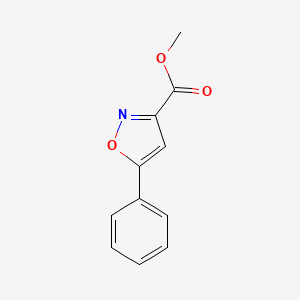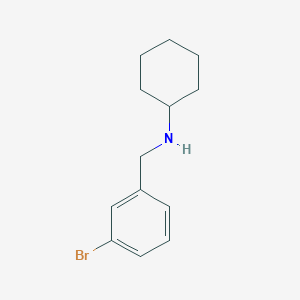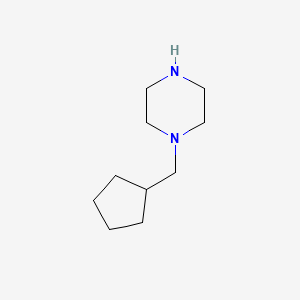![molecular formula C8H7ClN2 B1268737 2-(Chlorométhyl)imidazo[1,2-a]pyridine CAS No. 57892-76-9](/img/structure/B1268737.png)
2-(Chlorométhyl)imidazo[1,2-a]pyridine
Vue d'ensemble
Description
2-(Chloromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
Les imidazo[1,2-a]pyridines, y compris la 2-(chlorométhyl)imidazo[1,2-a]pyridine, sont reconnues comme un échafaudage « préjudiciable aux médicaments » en raison de leur large éventail d'applications en chimie médicinale . Elles sont utilisées dans la synthèse de divers médicaments et agents thérapeutiques.
Agents antituberculeux
Des analogues d'imidazo[1,2-a]pyridine ont été développés comme agents antituberculeux . Certains exemples d'imidazo[1,2-a]pyridine présentent une activité significative contre la tuberculose multirésistante (MDR-TB) et la tuberculose ultrarésistante (XDR-TB) .
Science des matériaux
Les imidazo[1,2-a]pyridines sont également utiles en science des matériaux en raison de leur caractère structurel . Elles sont utilisées dans le développement de divers matériaux et dispositifs.
Synthèse organique
Les imidazo[1,2-a]pyridines sont de précieux échafaudages hétérocycliques en synthèse organique . La fonctionnalisation directe de ce précieux échafaudage a été considérée comme l'une des stratégies les plus efficaces pour la construction de dérivés d'imidazo[1,2-a]pyridine .
Réactions photochimiques
Les dérivés d'imidazo[1,2-a]pyridine ont été utilisés dans l'arylation régiosélective photochimique C–H . Ce procédé utilise la chlorophylle comme biocatalyseur via la catalyse par la lumière visible .
Dispositifs optoélectroniques
Les dérivés d'imidazo[1,2-a]pyridine ont été utilisés dans le développement de dispositifs optoélectroniques . Leurs propriétés luminescentes les rendent adaptées à l'utilisation dans ces dispositifs .
Capteurs
Les dérivés d'imidazo[1,2-a]pyridine ont été utilisés dans le développement de capteurs . Leurs propriétés uniques les rendent adaptées à l'utilisation dans divers types de capteurs .
Microscopie et imagerie confocale
Les dérivés d'imidazo[1,2-a]pyridine ont été utilisés comme émetteurs pour la microscopie et l'imagerie confocale . Leurs propriétés luminescentes les rendent adaptées à ces applications .
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to inhibit abcb1 and abcg2, two important efflux pumps involved in multidrug resistance .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with the inhibition of efflux pumps, which can affect drug transport and metabolism pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)imidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular functions and has potential therapeutic implications for diseases such as cancer . Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyridine can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can affect protein function and stability .
Cellular Effects
The effects of 2-(Chloromethyl)imidazo[1,2-a]pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of key signaling molecules . Furthermore, 2-(Chloromethyl)imidazo[1,2-a]pyridine has been reported to affect the expression of genes involved in cell proliferation and survival, thereby altering the cellular response to external stimuli . These effects highlight the potential of this compound as a therapeutic agent for targeting specific cellular pathways in disease treatment.
Molecular Mechanism
The molecular mechanism of action of 2-(Chloromethyl)imidazo[1,2-a]pyridine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the chloromethyl group in 2-(Chloromethyl)imidazo[1,2-a]pyridine can form covalent bonds with cysteine residues in proteins, resulting in the inhibition of enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)imidazo[1,2-a]pyridine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 2-(Chloromethyl)imidazo[1,2-a]pyridine on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to maintain its inhibitory effects on target enzymes and signaling pathways over time . These findings suggest that this compound can be a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular pathways without causing significant toxicity . At higher doses, 2-(Chloromethyl)imidazo[1,2-a]pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications to minimize adverse effects while maximizing its biochemical efficacy.
Metabolic Pathways
2-(Chloromethyl)imidazo[1,2-a]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyridine can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the full range of biochemical effects of this compound.
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)imidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-(Chloromethyl)imidazo[1,2-a]pyridine within specific tissues can influence its biochemical activity and therapeutic potential . Studies have shown that this compound can accumulate in target tissues, such as the liver and kidneys, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)imidazo[1,2-a]pyridine plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-(Chloromethyl)imidazo[1,2-a]pyridine within these compartments can affect its interactions with biomolecules and its overall biochemical activity . For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression and influence cellular responses to external stimuli .
Propriétés
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCREEUWXFNSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359310 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-76-9 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main function of 2-(Chloromethyl)imidazo[1,2-a]pyridine in the synthesis of selenoester derivatives for mercury detoxification?
A1: 2-(Chloromethyl)imidazo[1,2-a]pyridine serves as a crucial building block in the synthesis of novel selenoester derivatives. The compound reacts with in situ generated sodium selenocarboxylates, ultimately leading to the formation of phenyl/4-tolyl selenoesters of imidazo[1,2-a]pyridine/pyrimidine (6a–b and 6e–f) in water, and 4-methoxyphenyl/4-chlorophenyl/2-thienyl selenoesters of imidazo[1,2-a]pyridine/pyrimidine (6c–d and 6g–i) in ethanol []. These selenoesters are then investigated for their ability to chemically detoxify HgCl2.
Q2: Does the research discuss the structural characterization of 2-(Chloromethyl)imidazo[1,2-a]pyridine itself?
A2: While the research utilizes 2-(Chloromethyl)imidazo[1,2-a]pyridine as a starting material, the paper primarily focuses on the characterization of the newly synthesized selenoester derivatives and their interaction with HgCl2 []. The structural information of 2-(Chloromethyl)imidazo[1,2-a]pyridine itself, such as molecular formula, weight, and spectroscopic data, is not explicitly provided within the scope of this study.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)

![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)

![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)





![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

